{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine
Description
{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine is a pyrazole-based heterocyclic compound with the molecular formula C₁₆H₁₈N₄ and a molecular weight of 266.35 g/mol (CAS: 1243057-55-7) . The structure features a pyrazole core substituted at the 3-position with an ethyl group, at the 1-position with a phenyl ring, and at the 5-position with a pyrrole moiety. A methylamine group is attached to the 4-position of the pyrazole ring.
Properties
IUPAC Name |
(3-ethyl-1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-2-15-14(12-17)16(19-10-6-7-11-19)20(18-15)13-8-4-3-5-9-13/h3-11H,2,12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXBTDIIUZLXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1CN)N2C=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as indole derivatives have been found to bind with high affinity to multiple receptors. Phenethylamine, a compound with a similar structure, has been reported to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. With a molecular formula of C16H18N4 and a molecular weight of 266.34 g/mol, this compound is structurally interesting and may exhibit various pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic applications. The following sections summarize significant findings related to its biological effects.
Anticancer Activity
Recent studies have suggested that compounds similar to this compound may induce reactive oxygen species (ROS) accumulation in cancer cells, disrupting redox homeostasis and leading to apoptosis. For instance, derivatives that contain a pyrazole moiety have been shown to enhance ROS levels in pancreatic cancer cells, indicating a potential role in cancer therapy .
Antimicrobial Properties
The pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. Research indicates that compounds with similar structural features exhibit significant inhibition against bacterial strains, suggesting that this compound could be explored for its antimicrobial properties .
Other Pharmacological Effects
Additionally, compounds within the pyrazole class have been reported to possess anti-inflammatory, analgesic, and antipyretic activities. These effects are attributed to their ability to inhibit cyclooxygenase enzymes and other inflammatory mediators .
Data Table: Summary of Biological Activities
| Activity | Effect | References |
|---|---|---|
| Anticancer | Induces ROS accumulation | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Inhibits cyclooxygenase |
Case Study 1: Anticancer Potential
In a study involving MIA PaCa-2 pancreatic cancer cells, compounds similar to {[3-Ethyl-1-phenyl-(5-(1H-pyrrol)-1H-pyrazol)}methyl}amine were tested for their ability to induce apoptosis through ROS generation. The results indicated that these compounds significantly increased intracellular ROS levels and triggered cell death pathways.
Case Study 2: Antimicrobial Efficacy
A series of pyrazole derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antibacterial effects, highlighting the potential of {[3-Ethyl-1-phenyl-(5-(1H-pyrrol)-1H-pyrazol)}methyl}amine in developing new antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds structurally related to {[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine exhibit anticancer properties. Similar pyrazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, pyrazole derivatives have shown promise in targeting specific cancer pathways, making them potential candidates for drug development against various cancers.
1.2 Anti-inflammatory Effects
The compound's structural similarity to other anti-inflammatory agents suggests it may possess anti-inflammatory properties. Studies on related compounds have demonstrated their efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines . This opens avenues for exploring this compound in the treatment of inflammatory diseases.
1.3 Antimicrobial Properties
Given the biological activities observed in similar compounds, this compound may also exhibit antimicrobial properties. Research into its analogs has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Pharmacological Applications
2.1 Neuropharmacology
The interaction of pyrazole derivatives with neurotransmitter systems positions this compound as a candidate for neuropharmacological studies. Compounds with similar structures have been found to modulate GABAergic and dopaminergic systems, indicating potential use in treating neurological disorders such as anxiety and depression.
2.2 Antidiabetic Activity
Preliminary studies suggest that compounds like this compound may influence glucose metabolism and insulin sensitivity, making them candidates for further research in diabetes management .
Material Science
3.1 Synthesis of Novel Materials
In material science, the unique chemical structure of this compound allows for its use as a building block in synthesizing novel polymers and composites. Its functional groups can be utilized to enhance material properties such as thermal stability and mechanical strength .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Properties | Evaluate the anticancer efficacy of pyrazole derivatives | Demonstrated significant inhibition of tumor growth in vitro |
| Research on Anti-inflammatory Effects | Assess the anti-inflammatory potential | Showed reduction in cytokine levels in animal models |
| Neuropharmacological Study | Investigate effects on neurotransmitter systems | Indicated modulation of GABA receptors leading to anxiolytic effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their structural diversity and bioactivity. Below is a comparative analysis of {[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine with structurally related compounds, focusing on substituent effects, synthesis pathways, and crystallographic data where available.
Structural Analogues with Pyrrole and Pyrazole Moieties
(E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
- The 3-position substituent is a methyl group instead of ethyl.
- A hydroxylamine group replaces the methylamine at the 4-position.
- Crystallographic Data :
- Crystallizes in a triclinic system (space group P1) with two independent molecules per asymmetric unit.
- Dihedral angles between the pyrazole and phenyl/pyrrole rings range from 42.69° to 54.49° , indicating moderate planarity disruption .
- Intermolecular O—H···N hydrogen bonds and C—H···π interactions stabilize the crystal lattice .
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
- Molecular Formula : C₁₀H₁₃N₅
- Molecular Weight : 203.24 g/mol (ESIMS m/z 203 [M+H]⁺) .
- Key Differences :
- Lacks the pyrrole substituent at the 5-position.
- A pyridinyl group replaces the phenyl ring at the 1-position.
Pyrazole-Amines with Aryl Substituents
3-Phenyl-1H-pyrazol-5-amine (MK12, MK60, MK64, MK67)
- Retains the 5-amine group, a common pharmacophore in kinase inhibitors. Applications: Serves as a precursor for hybrid heterocycles, such as thieno[3,2-d]pyrimidine derivatives, via Vilsmeier–Haack reactions .
N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
- Molecular Formula : C₁₃H₁₇N₅
- Molecular Weight : 243.31 g/mol (ESIMS m/z 230 [M+2H]⁺) .
- Key Differences :
Comparative Data Table
Research Findings and Trends
Synthetic Flexibility : Pyrazole-5-amine derivatives are synthesized via multi-step routes, often involving Vilsmeier–Haack formylation or reductive amination . The ethyl and pyrrole substituents in the target compound may require tailored protecting-group strategies.
Crystallographic Insights: Substituents at the 3- and 5-positions significantly influence molecular conformation. For example, bulkier groups (e.g., ethyl vs.
Biological Relevance: While the target compound lacks explicit activity data, structurally related pyrazole-amines show promise in anticancer and antimicrobial research. For instance, thieno-pyrimidine hybrids derived from 3-phenyl-1H-pyrazol-5-amine exhibit kinase inhibitory activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
